2-(3-Bromophenoxy)-2-phenylacetic acid
Description
2-(3-Bromophenoxy)-2-phenylacetic acid is a substituted phenylacetic acid derivative characterized by a phenoxy group at the α-carbon of the acetic acid backbone, with a bromine atom at the meta-position of the phenoxy ring. Its molecular formula is C₁₄H₁₁BrO₃, with a molecular weight of 307.14 g/mol.
Properties
IUPAC Name |
2-(3-bromophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-7-4-8-12(9-11)18-13(14(16)17)10-5-2-1-3-6-10/h1-9,13H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQPWSHPJXCJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-2-phenylacetic acid typically involves the reaction of 3-bromophenol with phenylacetic acid derivatives. One common method is the etherification of 3-bromophenol with phenylacetic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-(3-Bromophenoxy)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The phenylacetic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Notes:
- Bromine vs.
- Sulfonamido vs. Phenoxy: Sulfonamido derivatives (e.g., ) exhibit stronger hydrogen-bonding networks, enhancing crystal stability and thermal properties.
- Fluorine Substitution : The fluorine atom in (3-Bromo-2-Fluoro-Phenyl)-Acetic Acid introduces electronegativity, which can modulate acidity and receptor interactions .
Stability and Crystal Packing
- Hydrogen Bonding : The sulfonamido analog’s crystal structure is stabilized by N–H⋯O and O–H⋯O interactions , a feature likely shared by the target compound due to its carboxylic acid group.
- Dihedral Angles : In sulfonamido derivatives, the phenyl and benzene rings form a dihedral angle of 39.5° , influencing molecular conformation and packing .
Biological Activity
2-(3-Bromophenoxy)-2-phenylacetic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H11BrO3
- CAS Number : 938285-07-5
- Molecular Weight : 305.14 g/mol
The compound features a bromophenoxy group attached to a phenylacetic acid moiety, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 18 | 16 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against breast cancer cells (MCF-7) and colon cancer cells (HT-29).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HT-29 | 30 | Cell cycle arrest at G1 phase |
The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression, leading to reduced cell viability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation, such as DNA polymerases or cyclin-dependent kinases.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Interference with Signaling Pathways : The compound may disrupt key signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacteria. The findings indicated that it significantly reduced bacterial load in infected animal models, supporting its potential use as a therapeutic agent .
- Cancer Treatment Research : In a recent study published in Cancer Letters, researchers investigated the anticancer effects of various phenylacetic acid derivatives, including our compound. The study concluded that it effectively inhibited tumor growth in xenograft models and warranted further investigation into its pharmacokinetics and safety profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
